molecular formula C14H11FO2 B6369273 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261997-27-6

3-(3-Fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6369273
CAS RN: 1261997-27-6
M. Wt: 230.23 g/mol
InChI Key: UWQPQSMDNQGSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-2-methylphenyl)benzoic acid (FMBA) is a synthetic compound with a wide range of applications in research, laboratory experiments, and industrial processes. FMBA has a broad range of biochemical and physiological effects and has been used in a variety of experiments.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to interact with enzymes in the body, which can lead to a variety of biochemical and physiological effects. It is also believed to interact with receptors in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, which can lead to an increase in the effectiveness of antibiotics. It has also been shown to inhibit the growth of certain fungi, which can lead to an increase in the effectiveness of antifungal agents. 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% has also been shown to reduce inflammation, which can lead to a reduction in pain and swelling.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in the presence of other compounds. It is also relatively non-toxic, which makes it suitable for use in a variety of experiments. However, 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% can be difficult to purify, and it can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% research. It could be used in the synthesis of new compounds, which could have potential applications in medicine or industry. It could also be used to study the biochemical and physiological effects of other compounds, which could lead to a better understanding of how these compounds interact with the body. Additionally, 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% could be used to develop new methods of synthesizing compounds, which could lead to the development of new drugs or treatments. Finally, 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% could be used to study the effects of environmental pollutants, which could lead to a better understanding of how these pollutants interact with the body.

Synthesis Methods

3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-fluoro-2-methylphenol and benzoic anhydride in the presence of a catalyst. This reaction produces 3-fluoro-2-methylbenzamide, which is then reacted with hydrochloric acid to form 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95%. This synthesis method is relatively simple and can be performed using common laboratory equipment and reagents.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-fluoro-3-methylbenzoic acid, which has been studied for its potential use in treating cancer. 3-(3-Fluoro-2-methylphenyl)benzoic acid, 95% has also been used in the synthesis of other compounds, such as 5-fluoro-2-methylbenzoic acid, which has been studied for its potential use in treating neurological disorders.

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPQSMDNQGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683266
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-27-6
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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